molecular formula C18H9F3N2O3 B12270852 3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B12270852
M. Wt: 358.3 g/mol
InChI Key: CODDYVIABKBJPX-UHFFFAOYSA-N
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Description

3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism by which 3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring and chromenone structure contribute to the compound’s ability to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one lies in its combination of the trifluoromethyl group, oxadiazole ring, and chromenone structure. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H9F3N2O3

Molecular Weight

358.3 g/mol

IUPAC Name

3-[5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H9F3N2O3/c19-18(20,21)13-7-3-2-6-11(13)15-22-23-16(26-15)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H

InChI Key

CODDYVIABKBJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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